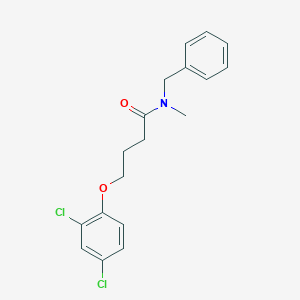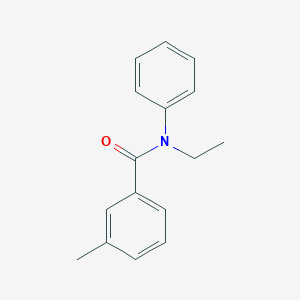![molecular formula C10H7F3N2O3S B262265 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone](/img/structure/B262265.png)
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications. In
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone involves the inhibition of various enzymes and proteins involved in cancer cell growth. This compound can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth, leading to their death. It can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has shown anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. However, this compound has certain limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are various future directions for the use of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in scientific research. One of the most significant directions is in the development of cancer treatments. Further studies can be conducted to explore the potential of this compound in combination with other drugs for cancer treatment. Additionally, this compound can be used in the development of anti-inflammatory and antioxidant drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has shown the ability to inhibit cancer cell growth and induce apoptosis. Further studies can be conducted to explore the potential of this compound in cancer treatment and the development of anti-inflammatory and antioxidant drugs.
Méthodes De Synthèse
Several methods have been used to synthesize 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone. One of the most common methods involves the reaction of 2,2,2-trifluoroethyl 4,4,4-trifluoro-3-(methylsulfonyl)butanoate with 2-aminopyridine in the presence of a base. The reaction results in the formation of this compound.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
Formule moléculaire |
C10H7F3N2O3S |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-methylsulfonylimidazo[1,5-a]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C10H7F3N2O3S/c1-19(17,18)9-14-7(8(16)10(11,12)13)6-4-2-3-5-15(6)9/h2-5H,1H3 |
Clé InChI |
TYRROEDZNBFJNE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
SMILES canonique |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)


![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)

![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)